molecular formula C16H24N2O2 B1284485 Tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate CAS No. 904816-67-7

Tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate

Cat. No.: B1284485
CAS No.: 904816-67-7
M. Wt: 276.37 g/mol
InChI Key: JCGKNAFPLNQLDQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a tert-butyl group, a methyl group, and a phenyl group. It is often used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate typically involves the reaction of 2-methyl-5-phenylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl, methyl, and phenyl groups makes it a versatile compound for various research and industrial applications .

Biological Activity

Tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential neuropharmacological and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by a tert-butyl group, a methyl group, and a phenyl moiety attached to the piperazine ring. Its chemical formula is C15H22N2O2C_{15}H_{22}N_{2}O_{2} with a CAS number of 886766-60-5. The compound's structure contributes to its lipophilicity and potential interaction with biological targets.

Neuropharmacological Activity

Research indicates that piperazine derivatives, including this compound, may exhibit anxiolytic and antidepressant-like effects. A related compound, LQFM104, demonstrated significant behavioral changes in animal models indicative of these properties. In studies involving male albino Swiss mice, LQFM104 increased the time spent in the center of an open field test (OFT), suggesting reduced anxiety. Additionally, it showed decreased immobility time in forced swimming and tail suspension tests (FST and TST), which are commonly used to assess antidepressant activity .

Table 1: Behavioral Test Results for LQFM104

Test TypeEffect ObservedMechanism Involved
Open Field TestIncreased center timeSerotonergic pathway involvement
Elevated Plus MazeIncreased open arm timeSerotonin receptor modulation
Forced Swim TestDecreased immobilityAntidepressant-like effect

Antimicrobial Activity

In addition to neuropharmacological effects, compounds similar to this compound have been evaluated for their antimicrobial properties. A study on phenylthiazoles with a tert-butyl side chain revealed promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens. These compounds exhibited rapid bactericidal activity and stability against metabolic degradation .

Table 2: Antimicrobial Efficacy of Related Compounds

Compound IDMIC (µg/mL)Target OrganismActivity Type
Compound 196.25MRSABactericidal
Compound 23<0.03125Enterococcus faecalisBactericidal
Compound 26<0.25Klebsiella pneumoniaeBacteriostatic

The biological activity of this compound is likely mediated through interactions with various neurotransmitter systems, particularly the serotonergic system. The involvement of the serotonin receptor (5-HT1A) has been highlighted in studies where antagonists were used to block the observed anxiolytic and antidepressant effects . Furthermore, related compounds have shown dual inhibition of bacterial topoisomerases, which is critical for their antibacterial activity .

Case Studies

Several studies have explored the therapeutic potential of piperazine derivatives:

  • Anxiolytic Effects : In a behavioral study using LQFM104, it was noted that pre-treatment with serotonin synthesis inhibitors abolished the anxiolytic effect, indicating a direct link to serotonergic pathways .
  • Antimicrobial Efficacy : Research on phenylthiazole derivatives demonstrated that these compounds not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections caused by MRSA .
  • Pharmacokinetic Profiles : The pharmacokinetic evaluation of similar compounds showed enhanced biological half-lives and favorable distribution profiles in vivo, supporting their potential for therapeutic use .

Properties

IUPAC Name

tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-12-10-17-14(13-8-6-5-7-9-13)11-18(12)15(19)20-16(2,3)4/h5-9,12,14,17H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGKNAFPLNQLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587709
Record name tert-Butyl 2-methyl-5-phenylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904816-67-7
Record name tert-Butyl 2-methyl-5-phenylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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